Fenson (4-chlorophenyl benzenesulfonate, CAS 80-38-6) is an established arylsulfonate ester utilized primarily as an analytical reference standard and a synthetic building block in agrochemical research [1]. Characterized by its specific non-chlorinated benzenesulfonate moiety, Fenson serves as a baseline material for evaluating lipid-phase affinity and ovicidal activity in the development of chitin synthesis inhibitors[2]. Its moderate melting point of 59–62 °C and specific solubility profile in organic solvents make it a processable precursor for developing novel oxazoline- and sulfonate-based active ingredients, as well as a necessary exact-match standard for environmental and food safety chromatography .
Substituting Fenson with closely related halogenated analogs, such as Chlorfenson (Ovex), introduces significant deviations in thermal processability and chromatographic behavior . Chlorfenson possesses an additional para-chloro substitution on the benzenesulfonate ring, which increases its melting point to 86 °C and alters its lipophilicity, thereby changing its formulation compatibility and phase-transfer dynamics[1]. In analytical applications, using a generic class representative or a di-chlorinated analog instead of Fenson invalidates retention time calibrations, as Fenson’s lower molecular weight (268.72 g/mol vs 303.16 g/mol) drives distinct, earlier elution profiles in GC-MS workflows.
Fenson exhibits a significantly lower melting point compared to its di-chlorinated analog, Chlorfenson, which directly impacts its behavior in melt-processing and temperature-sensitive formulations . This thermal differential allows Fenson to be incorporated into emulsifiable concentrates or cyclodextrin inclusion complexes under milder conditions, reducing the thermal load on co-formulants [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 59–62 °C |
| Comparator Or Baseline | Chlorfenson (86 °C) |
| Quantified Difference | ~25 °C lower melting point |
| Conditions | Standard thermal property assessment at ambient pressure |
A lower melting point enables lower-temperature processing, which is critical for formulating temperature-sensitive agricultural emulsions and controlled-release complexes.
In standardized GC-MS screening protocols used for food safety and environmental monitoring, Fenson demonstrates a distinct and earlier retention time compared to Chlorfenson due to its lower molecular weight and absence of the second chlorine atom . Substitution with an analog is impossible in these workflows, as exact retention time matching is required for regulatory compliance and accurate peak integration [1].
| Evidence Dimension | GC-MS Retention Time |
| Target Compound Data | 13.71 minutes |
| Comparator Or Baseline | Chlorfenson (15.76 minutes) |
| Quantified Difference | 2.05 minutes earlier elution |
| Conditions | Standardized GC-MS pesticide screening protocol |
Exact retention time calibration is mandatory for regulatory compliance in food safety and environmental screening, making the procurement of the exact CAS 80-38-6 standard non-negotiable.
The absence of the para-chloro group on the benzenesulfonate ring of Fenson results in a lower specific gravity compared to Chlorfenson . This difference in density alters the partition coefficient and the kinetics of solvation when preparing precise analytical stock solutions or when partitioning between lipid and aqueous phases in biological assays [1].
| Evidence Dimension | Specific Gravity (Density) |
| Target Compound Data | 1.38 g/cm³ |
| Comparator Or Baseline | Chlorfenson (1.46 g/cm³) |
| Quantified Difference | 0.08 g/cm³ (approx. 5.5% lower density) |
| Conditions | Neat reference material at standard laboratory conditions |
Differences in specific gravity and solvation behavior dictate the handling protocols and solvent selection required for high-precision analytical standard preparation.
Due to its specific GC-MS retention profile (eluting at ~13.71 min under standard conditions), Fenson is a required neat or solution standard for laboratories conducting food safety and environmental residue screening. It cannot be substituted by Chlorfenson without violating exact-match calibration requirements.
Fenson’s specific mono-chlorinated arylsulfonate structure serves as a baseline scaffold for structure-activity relationship (SAR) studies. Researchers utilize its lipid-phase affinity properties to design and synthesize novel sulfonate-containing oxazolines with targeted ovicidal and larvicidal activities[1].
The lower melting point and specific molecular geometry of Fenson make it a structurally compatible candidate for inclusion complexation studies with beta-cyclodextrin. These complexes are engineered to evaluate the stability, solubility, and controlled release of the active sulfonate moiety in advanced agricultural formulations [2].
Irritant;Environmental Hazard